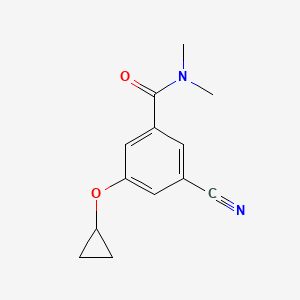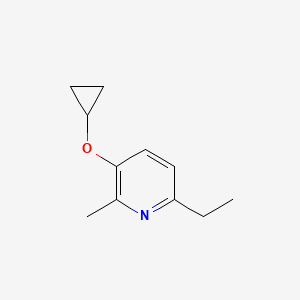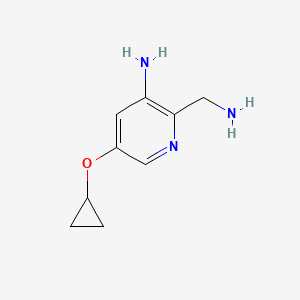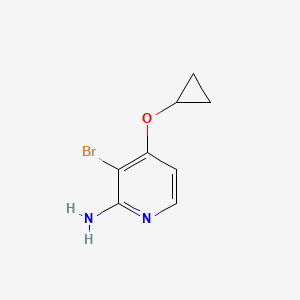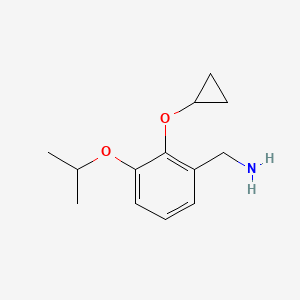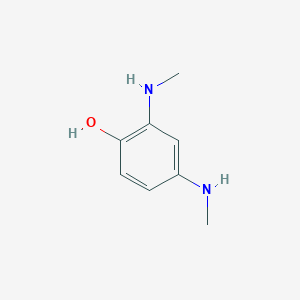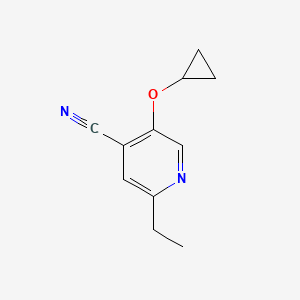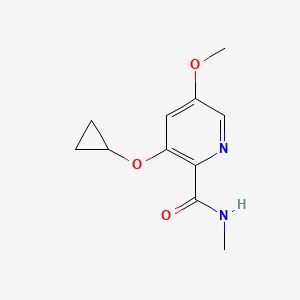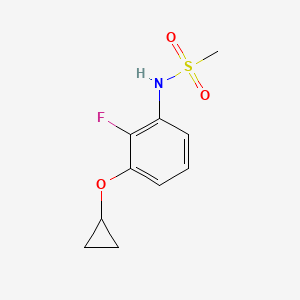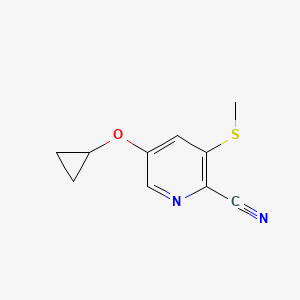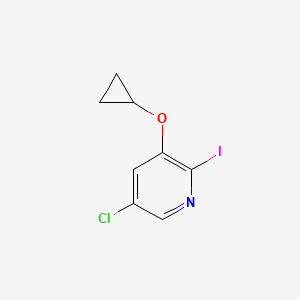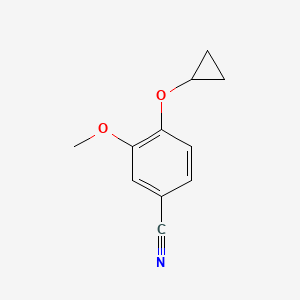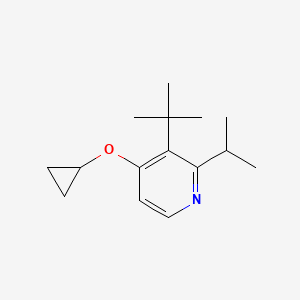
3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is an organic compound with the molecular formula C15H23NO It is a derivative of pyridine, characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyclopropoxy, and isopropyl groups through various substitution reactions. Specific reagents and conditions may include:
Starting Material: Pyridine derivatives
Reagents: tert-Butyl chloride, cyclopropyl bromide, isopropyl iodide
Catalysts: Lewis acids such as aluminum chloride
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups on the pyridine ring with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with Pd/C catalyst
Substitution: Sodium hydride in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may interact with specific biological targets, making it a candidate for drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials. Its derivatives may be used in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine: Another isomer with the tert-butyl group at the 5-position instead of the 3-position.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-tert-butyl-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)14-13(15(3,4)5)12(8-9-16-14)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
CCFOXHIGBZSKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


